methyl (2S)-2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]-3-phenylpropanoate
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Overview
Description
(S)-methyl 2-((6R,6aR,13R,13aS)-2,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-1H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocine-1-carboxamido)-3-phenylpropanoate is a complex organic compound with a unique structure. It is known for its diverse biological activities, including antiviral, anticancer, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((6R,6aR,13R,13aS)-2,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-1H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocine-1-carboxamido)-3-phenylpropanoate involves multiple steps. The starting materials typically include various organic compounds that undergo a series of reactions such as cyclization, reduction, and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it is studied for its potential therapeutic effects. Its antiviral and anticancer properties make it a candidate for drug development.
Medicine
In medicine, it is explored for its potential use in treating various diseases. Its anti-inflammatory and antioxidant properties are of particular interest for developing new treatments.
Industry
In the industry, this compound is used in the development of new materials and chemical processes. Its diverse reactivity makes it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of (S)-methyl 2-((6R,6aR,13R,13aS)-2,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-1H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocine-1-carboxamido)-3-phenylpropanoate involves interaction with specific molecular targets. It can inhibit viral replication by interfering with viral enzymes and proteins. In cancer cells, it may induce apoptosis and inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Aloperine: An alkaloid with similar biological activities.
Sophoridine: Another alkaloid with antiviral and anticancer properties.
Matrine: Known for its anti-inflammatory and anticancer effects.
Uniqueness
What sets (S)-methyl 2-((6R,6aR,13R,13aS)-2,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-1H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocine-1-carboxamido)-3-phenylpropanoate apart is its unique structure, which allows for a wide range of chemical modifications and applications. Its diverse biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (2S)-2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-32-25(30)22(14-18-8-3-2-4-9-18)27-26(31)29-13-7-10-19-15-20-16-21(24(19)29)17-28-12-6-5-11-23(20)28/h2-4,8-9,15,20-24H,5-7,10-14,16-17H2,1H3,(H,27,31)/t20-,21-,22-,23+,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKVMBYNZAGPX-ZROJVYTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCCC3=C[C@H]4C[C@H]([C@@H]32)CN5[C@@H]4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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